
2-(Propyldisulfanyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propyldisulfanyl)ethan-1-amine is an organic compound that belongs to the class of amines It contains a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propyldisulfanyl)ethan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a thiol, followed by the oxidation of the resulting thiol to form the disulfide bond. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propyldisulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Haloalkanes or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated amines.
Scientific Research Applications
2-(Propyldisulfanyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds that can modulate redox states in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propyldisulfanyl)ethan-1-amine involves the formation and reduction of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and stability.
Comparison with Similar Compounds
Similar Compounds
Cysteamine: Contains a thiol group and is used in the treatment of cystinosis.
Cystamine: Contains a disulfide bond and is used as a radioprotective agent.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in biochemical research.
Uniqueness
2-(Propyldisulfanyl)ethan-1-amine is unique due to its specific structure, which includes both an amine group and a disulfide bond. This combination allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
81134-72-7 |
|---|---|
Molecular Formula |
C5H13NS2 |
Molecular Weight |
151.3 g/mol |
IUPAC Name |
2-(propyldisulfanyl)ethanamine |
InChI |
InChI=1S/C5H13NS2/c1-2-4-7-8-5-3-6/h2-6H2,1H3 |
InChI Key |
RRHTVPZYUQSUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


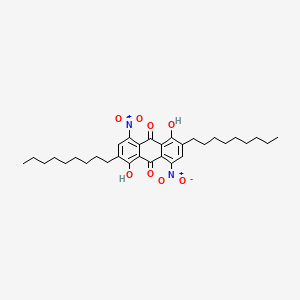
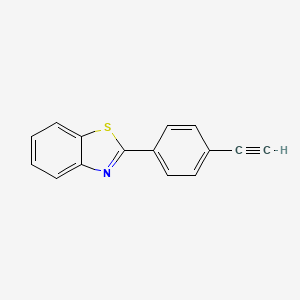
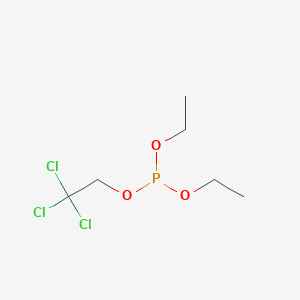

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
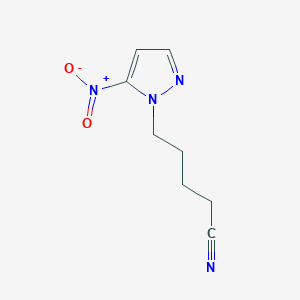

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
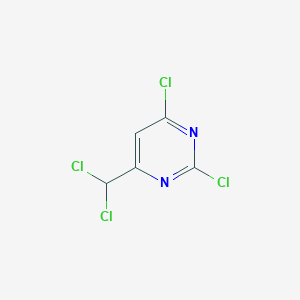
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
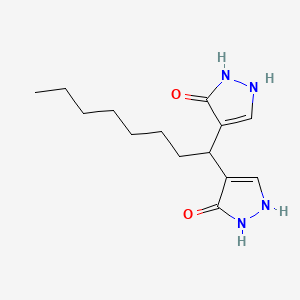
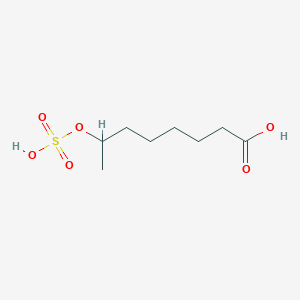
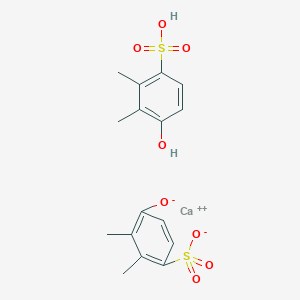
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
